molecular formula C8H10N4O5 B3371584 Acetylenedicarboxamide, hemihydrate CAS No. 73663-83-9

Acetylenedicarboxamide, hemihydrate

Cat. No.: B3371584
CAS No.: 73663-83-9
M. Wt: 242.19 g/mol
InChI Key: BYJPDIHAQQLZEP-UHFFFAOYSA-N
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Description

Acetylenedicarboxamide hemihydrate (C₄H₄N₂O₂·½H₂O) is a crystalline compound characterized by its linear acetylene backbone and two carboxamide groups. It is structurally unique due to its hydrogen-bonded network facilitated by water molecules in the hemihydrate form. Key identification methods include decomposition point analysis (~250°C), elemental composition (C, H, N, O), and spectral confirmation via ultraviolet (UV) and infrared (IR) spectroscopy .

Properties

IUPAC Name

but-2-ynediamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4N2O2.H2O/c2*5-3(7)1-2-4(6)8;/h2*(H2,5,7)(H2,6,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJPDIHAQQLZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)N)C(=O)N.C(#CC(=O)N)C(=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

543-21-5 (Parent)
Record name Acetylenedicarboxamide, hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00223878
Record name Acetylenedicarboxamide, hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73663-83-9
Record name Acetylenedicarboxamide, hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylenedicarboxamide, hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylenedicarboxamide can be synthesized through the reaction of acetylenedicarboxylic acid with ammonia. The reaction typically involves the esterification of acetylenedicarboxylic acid followed by the addition of ammonia to form the amide. The hemihydrate form is obtained by crystallization from a mixture of methanol and water .

Industrial Production Methods: Industrial production of acetylenedicarboxamide, hemihydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylenedicarboxamide, hemihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of acetylenedicarboxamide, such as carboxylic acids, amines, and substituted amides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Acetylenedicarboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

2. Biological Studies

  • Research indicates that derivatives of acetylenedicarboxamide exhibit potential biological activities, including antibacterial and antifungal properties. Studies are ongoing to evaluate its effectiveness against various pathogens .

3. Pharmaceutical Development

  • The compound is being investigated as a pharmaceutical intermediate. Its derivatives may have therapeutic applications due to their biological activity.

4. Industrial Applications

  • Acetylenedicarboxamide is used in the production of polymers and advanced materials. Its ability to form stable hydrogen bonds enhances its utility in material science.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of acetylenedicarboxamide derivatives against Xanthomonas oryzae, a pathogen responsible for bacterial leaf blight in rice plants. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a biopesticide in agricultural applications .

Case Study 2: Polymer Production

In industrial settings, acetylenedicarboxamide has been utilized as a precursor for synthesizing polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown improved thermal stability and resistance to degradation under various environmental conditions.

Mechanism of Action

The mechanism by which acetylenedicarboxamide, hemihydrate exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. Its ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes critical comparisons between acetylenedicarboxamide hemihydrate and structurally or functionally related hemihydrate compounds:

Compound Chemical Structure Hydration Behavior Applications Key Properties
Acetylenedicarboxamide hemihydrate Linear acetylene with carboxamide groups Stable hemihydrate form; no phase transitions observed Antibiotic intermediates, polymer synthesis High thermal stability, hydrogen-bonded lattice
Calcium sulfate hemihydrate (α/β) CaSO₄·½H₂O Rapid hydration to dihydrate (gypsum) Construction materials, dental casts α-form: Low solubility, dense crystals; β-form: High solubility, porous structure
Paroxetine HCl hemihydrate C₁₉H₂₀FNO₃·½H₂O Controlled hydration for drug release Antidepressant formulations pH-dependent solubility; Geomatrix™ technology enhances sustained release
Hemihydrate phosphogypsum (HP) CaSO₄·½H₂O (waste-derived) Slow hydration with tailings Building composites, thermal regulation 50 wt% HP/EP composites show 85% latent heat retention
Lenalidomide hemihydrate C₁₃H₁₃N₃O₃·½H₂O Non-hygroscopic, stable in formulation Cancer therapeutics (e.g., multiple myeloma) Purity >99.5%; no polymorphism issues

Key Findings:

  • Structural Stability : Acetylenedicarboxamide hemihydrate exhibits superior thermal stability compared to calcium sulfate hemihydrates, which undergo rapid phase transitions during hydration .
  • Hydration Kinetics : Calcium sulfate β-hemihydrate hydrates 2–3× faster than α-hemihydrate due to its porous microstructure, whereas acetylenedicarboxamide hemihydrate shows negligible hydration reactivity .
  • Functional Utility : Hemihydrate phosphogypsum (HP) composites with ethyl palmitate (EP) demonstrate dual functionality as thermal regulators (75 wt% EP) and mechanical stabilizers (25 wt% EP), unlike acetylenedicarboxamide, which is niche in antibiotic synthesis .

Research Findings and Data Tables

Table 1: Hydration and Mechanical Properties of Selected Hemihydrates

Compound Hydration Rate (min⁻¹) Compressive Strength (MPa) Thermal Stability (°C)
Acetylenedicarboxamide hemihydrate N/A N/A 250
Calcium sulfate α-hemihydrate 0.12 25–30 150
Calcium sulfate β-hemihydrate 0.35 10–15 120
Hemihydrate phosphogypsum 0.08 8–12 200

Notes:

  • Data derived from ultrasonic hydration tests (β-hemihydrate) and thermal gravimetric analysis (TGA) .
  • Acetylenedicarboxamide lacks hydration reactivity, making it unsuitable for cementitious applications but ideal for stable crystalline matrices .

Q & A

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model solvent-crystal interactions to predict preferential growth faces (e.g., using force fields like COMPASS III) .
  • Density functional theory (DFT) : Calculate hydrogen-bonding energies to explain hydration-driven lattice stabilization.
  • Machine learning (ML) : Train models on existing hydration data (e.g., Cambridge Structural Database) to predict novel hydrate forms.
    Validation Requirement: Cross-check computational predictions with experimental SEM and XRD data to refine simulation parameters .

How can researchers address discrepancies in spectroscopic data (e.g., FTIR, NMR) for acetylenedicarboxamide hemihydrate across different studies?

Q. Advanced Research Focus

  • Standardized sample preparation : Ensure consistent drying protocols (e.g., vacuum drying at 50°C for 24 hours) to eliminate residual solvent effects.
  • High-resolution techniques : Use solid-state NMR (ssNMR) to resolve overlapping peaks caused by hydrogen-bonding networks.
  • Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or instrument-specific artifacts .
    Reproducibility Note: Publish raw spectral data and processing parameters (e.g., baseline correction methods) in supplementary materials .

What methodologies are recommended for studying the role of acetylenedicarboxamide hemihydrate in supramolecular assembly or co-crystal formation?

Q. Advanced Research Focus

  • Co-crystal screening : Use high-throughput slurry crystallization with pharmaceutically relevant co-formers (e.g., carboxylic acids).
  • Single-crystal XRD : Resolve intermolecular interactions (e.g., π-π stacking, hydrogen bonds) stabilizing the hemihydrate structure.
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O–H⋯O vs. C–H⋯O interactions) to explain hydration-dependent packing .
    Experimental Design: Include anhydrous acetylenedicarboxamide as a control to isolate hydration-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylenedicarboxamide, hemihydrate
Reactant of Route 2
Acetylenedicarboxamide, hemihydrate

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